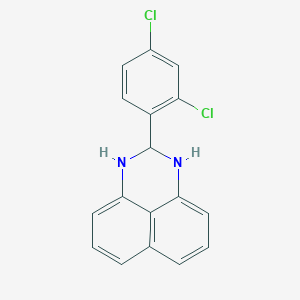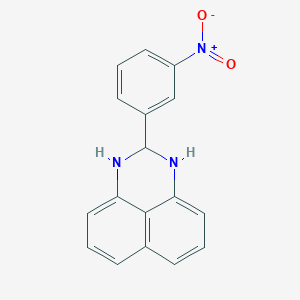![molecular formula C16H20F3N3O B404395 2-(azepan-1-yl)-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide](/img/structure/B404395.png)
2-(azepan-1-yl)-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2-(1-azepanyl)acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield .
化学反应分析
2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide undergoes various chemical reactions, including:
科学研究应用
2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide has several scientific research applications:
作用机制
The mechanism of action of 2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively . This interaction can lead to the modulation of biological pathways and the exertion of its effects .
相似化合物的比较
2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide can be compared with similar compounds such as:
2-(trifluoromethyl)benzimidazole: This compound also features a trifluoromethyl group and is used in similar applications.
4-(trifluoromethyl)-1,2,3-triazole: Another compound with a trifluoromethyl group, known for its use in pharmaceuticals and materials.
The uniqueness of 2-(1-azepanyl)-N’-[3-(trifluoromethyl)benzylidene]acetohydrazide lies in its specific structure, which combines the azepanyl and trifluoromethyl groups, providing distinct chemical and biological properties .
属性
分子式 |
C16H20F3N3O |
|---|---|
分子量 |
327.34g/mol |
IUPAC 名称 |
2-(azepan-1-yl)-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C16H20F3N3O/c17-16(18,19)14-7-5-6-13(10-14)11-20-21-15(23)12-22-8-3-1-2-4-9-22/h5-7,10-11H,1-4,8-9,12H2,(H,21,23)/b20-11+ |
InChI 键 |
RYWJWRIYQFEGMY-RGVLZGJSSA-N |
SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)C(F)(F)F |
手性 SMILES |
C1CCCN(CC1)CC(=O)N/N=C/C2=CC(=CC=C2)C(F)(F)F |
规范 SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-DIMETHYL 2-(1-{[1,1'-BIPHENYL]-4-CARBONYL}-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B404312.png)
![1-[(4-Chlorophenyl)sulfonyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B404313.png)
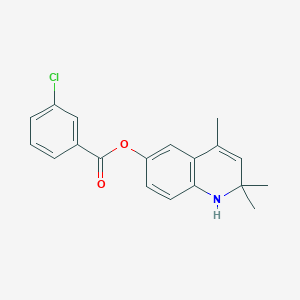
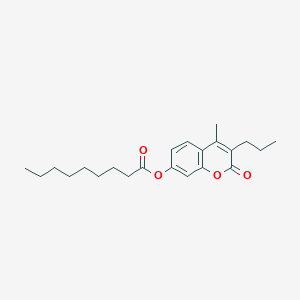
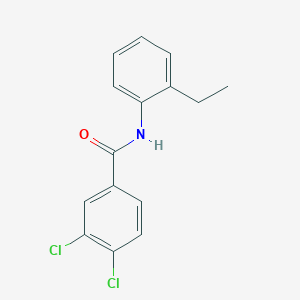
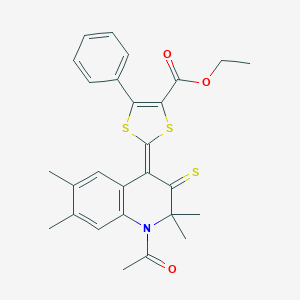
![3-(4-bromophenyl)-5-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404321.png)
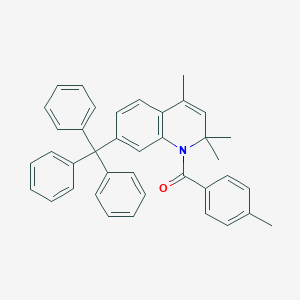
![3-(3-bromophenyl)-5-(3-chloro-4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404326.png)
![3-(4-bromophenyl)-5-(2-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404327.png)
![2,3-dimethoxy-6-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoic acid](/img/structure/B404329.png)
![3-Phenyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B404330.png)
